7-(4-(4-(2,3-Dichlorophenyl)-1,4-diazepan-1-yl)butoxy)-3,4-dihydro-1,8-naphthyridin-2(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UNC9975 is a synthetic organic compound that acts as a beta-inhibitory protein-biased dopamine D2 receptor agonist. It has shown antipsychotic activity and is primarily used in the study of neurological disorders such as schizophrenia .
Analyse Chemischer Reaktionen
UNC9975 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
UNC9975 has several scientific research applications, including:
Chemistry: Used as a chemical probe to study the beta-arrestin-biased signaling pathways of dopamine D2 receptors.
Biology: Helps in understanding the role of dopamine D2 receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as schizophrenia.
Industry: Used in the development of new antipsychotic drugs with fewer side effects and greater therapeutic selectivity
Wirkmechanismus
UNC9975 exerts its effects by selectively activating the beta-arrestin signaling pathways of dopamine D2 receptors. This selective activation leads to antipsychotic effects without inducing motoric side effects. The molecular targets involved include the dopamine D2 receptors and the beta-arrestin proteins .
Vergleich Mit ähnlichen Verbindungen
UNC9975 is unique compared to other dopamine D2 receptor agonists due to its beta-arrestin-biased signaling. Similar compounds include:
UNC0006: Another beta-arrestin-biased dopamine D2 receptor ligand.
UNC9994: An extremely beta-arrestin-biased dopamine D2 receptor agonist.
Aripiprazole: An FDA-approved atypical antipsychotic drug that served as the scaffold for the synthesis of UNC9975
UNC9975 stands out due to its ability to reduce hyperlocomotion, restore prepulse inhibition, improve novel object recognition memory, and partially normalize social behavior in preclinical studies .
Eigenschaften
Molekularformel |
C23H28Cl2N4O2 |
---|---|
Molekulargewicht |
463.4 g/mol |
IUPAC-Name |
7-[4-[4-(2,3-dichlorophenyl)-1,4-diazepan-1-yl]butoxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C23H28Cl2N4O2/c24-18-5-3-6-19(22(18)25)29-13-4-12-28(14-15-29)11-1-2-16-31-21-10-8-17-7-9-20(30)26-23(17)27-21/h3,5-6,8,10H,1-2,4,7,9,11-16H2,(H,26,27,30) |
InChI-Schlüssel |
JQSRFMXTGAVHIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN(C1)C2=C(C(=CC=C2)Cl)Cl)CCCCOC3=NC4=C(CCC(=O)N4)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.